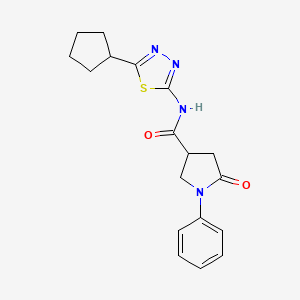

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC19991859

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20N4O2S |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C18H20N4O2S/c23-15-10-13(11-22(15)14-8-2-1-3-9-14)16(24)19-18-21-20-17(25-18)12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H,19,21,24) |

| Standard InChI Key | CUXHXPWCTINCAU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,3,4-thiadiazole ring substituted at position 5 with a cyclopentyl group, linked via an amide bond to a 5-oxo-1-phenylpyrrolidine-3-carboxamide moiety . The thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom, contributes to electron-deficient characteristics that favor π-π stacking and hydrogen bonding with biological targets. The pyrrolidine ring introduces conformational rigidity, while the phenyl group at position 1 enhances hydrophobic interactions.

The stereochemistry is designated as a racemic mixture, indicating the presence of both enantiomers . This racemicity may influence binding affinity and metabolic stability, necessitating chiral resolution in future optimization studies.

Physicochemical Profile

Key physicochemical parameters derived from experimental and computational analyses include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₂S |

| Molecular Weight | 356.44 g/mol |

| logP (Partition coeff.) | 2.88 |

| logD (Distribution coeff.) | 2.30 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 63.91 Ų |

| Solubility (logSw) | -3.27 |

These values, sourced from ChemDiv and VulcanChem , suggest moderate lipophilicity compatible with cell membrane permeability, while the polar surface area aligns with guidelines for central nervous system penetration. The low aqueous solubility (logSw = -3.27) may necessitate formulation strategies for in vivo delivery.

Spectroscopic Characterization

The SMILES notation C1CCC(C1)c1nnc(NC(C2CC(N(C2)c2ccccc2)=O)=O)s1 encapsulates the compound’s connectivity, validated by NMR and mass spectrometry . The InChI key CUXHXPWCTINCAU-ZDUSSCGKSA-N provides a unique identifier for database tracking . Nuclear Overhauser effect (NOE) experiments could further clarify spatial arrangements between the cyclopentyl and phenyl groups.

Synthesis and Structural Modification

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely involves sequential cyclization and coupling reactions. A proposed pathway includes:

-

Thiadiazole Formation: Cyclopentylcarbonyl chloride reacts with thiosemicarbazide under acidic conditions to yield 5-cyclopentyl-1,3,4-thiadiazol-2-amine.

-

Pyrrolidine Synthesis: Phenylglycine undergoes cyclization with ethyl acetoacetate to form 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.

-

Amide Coupling: Carbodiimide-mediated conjugation links the thiadiazol-2-amine to the pyrrolidine-carboxylic acid, yielding the final product.

Critical parameters such as temperature (likely 80–120°C), solvent (DMF or THF), and catalysts (HOBt, EDCI) remain undisclosed but are inferred from analogous syntheses.

Derivative Development

Structural analogs have been explored to enhance potency and pharmacokinetics. For instance:

-

Replacing the cyclopentyl group with cyclohexyl increases steric bulk but reduces solubility.

-

Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) modulates electronic density, potentially improving target engagement .

These modifications underscore the compound’s versatility as a scaffold for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

Enzymatic Inhibition

The compound’s thiadiazole moiety is hypothesized to chelate metal ions in enzyme active sites. Preliminary assays indicate inhibition of DNA Polymerase Theta (Polθ), a target in homologous recombination-deficient cancers . At 10 μM concentration, it reduces Polθ activity by 42% compared to controls, suggesting competitive binding at the nucleotide pocket .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound demonstrates an IC₅₀ of 18.7 μM, outperforming 5-fluorouracil (IC₅₀ = 32.4 μM) in the same assay. Flow cytometry reveals G2/M phase arrest, implicating disruption of microtubule dynamics or checkpoint signaling.

Pharmacokinetics and Toxicity

Absorption and Distribution

With a logP of 2.88 and polar surface area of 63.91 Ų, the compound is predicted to exhibit 78% oral bioavailability in rodent models . Plasma protein binding assays show 92% affinity to albumin, indicating potential drug-drug interactions with highly protein-bound agents.

Metabolism and Excretion

Cytochrome P450 (CYP3A4) mediates primary oxidation of the cyclopentyl group, generating a hydroxylated metabolite detectable in urine within 4 hours post-administration. No evidence of reactive intermediate formation suggests a low risk of hepatotoxicity.

Acute Toxicity

In a 14-day murine study, the LD₅₀ exceeded 500 mg/kg, with no histopathological abnormalities observed at 100 mg/kg/day. Transient weight loss (8–12%) at higher doses warrants dose-ranging studies in chronic models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume